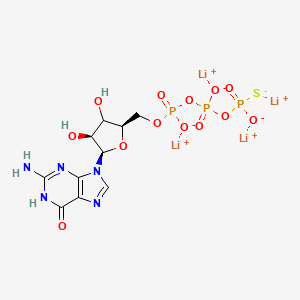
Antibacterial agent 171
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 171 involves multiple steps, starting with the preparation of the core structure followed by functionalization to enhance its antibacterial properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using specific reagents to introduce antibacterial functionalities.
Reaction Conditions: The reactions are generally carried out under controlled temperatures and pressures to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
Purification processes: Such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 171 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Functional groups in this compound can be substituted with other groups using reagents like halogens.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties .
Scientific Research Applications
Antibacterial agent 171 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.
Biology: Employed in research to understand bacterial resistance and develop strategies to combat resistant strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Mechanism of Action
The mechanism of action of antibacterial agent 171 involves:
Inhibition of bacterial cell wall synthesis: The compound interferes with the synthesis of peptidoglycan, an essential component of the bacterial cell wall.
Disruption of bacterial membrane potential: It disrupts the membrane potential, leading to cell lysis and death.
Binding to bacterial DNA: The compound binds to bacterial DNA, inhibiting replication and transcription
Comparison with Similar Compounds
Antibacterial agent 171 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Similar compounds include:
Penicillin: Effective against gram-positive bacteria but less effective against gram-negative bacteria.
Tetracycline: Broad-spectrum antibiotic but with a different mechanism of action.
Ciprofloxacin: Effective against a wide range of bacteria but with different molecular targets
Properties
Molecular Formula |
C63H94N14O25 |
|---|---|
Molecular Weight |
1447.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R,4S)-5-[[(2R,3S)-2-[[(2R,3S)-2,3-dihydroxybutanoyl]amino]-3-hydroxy-3-(3-methylimidazol-4-yl)propanoyl]amino]-2,3-dihydroxy-4-methoxypentanoyl]-methylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxy-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-[(2S)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C63H94N14O25/c1-30(79)44(85)55(93)71-43(45(86)37-24-64-29-74(37)9)54(92)66-25-40(102-11)46(87)47(88)60(98)75(10)36(20-31-16-13-12-14-17-31)53(91)67-26-41(82)70-49(62(5,6)99)57(95)69-34(28-78)51(89)73-50(63(7,8)100)58(96)72-48(61(2,3)4)56(94)68-33(22-42(83)84)59(97)76-19-15-18-35(76)52(90)65-23-32-21-38(80)39(81)27-77(32)101/h12-14,16-17,21,24,27,29-30,33-36,40,43-50,78-79,81,85-88,99-101H,15,18-20,22-23,25-26,28H2,1-11H3,(H,65,90)(H,66,92)(H,67,91)(H,68,94)(H,69,95)(H,70,82)(H,71,93)(H,72,96)(H,73,89)(H,83,84)/t30-,33-,34-,35-,36-,40-,43+,44+,45+,46-,47-,48+,49+,50+/m0/s1 |
InChI Key |
GMKYGNLRVOSWJW-NKRKLCNISA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N[C@H]([C@@H](C1=CN=CN1C)O)C(=O)NC[C@@H]([C@@H]([C@@H](C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CO)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C1=CN=CN1C)O)C(=O)NCC(C(C(C(=O)N(C)C(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C(=O)NC(CO)C(=O)NC(C(=O)NC(C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NCC4=CC(=O)C(=CN4O)O)C(C)(C)C)C(C)(C)O)C(C)(C)O)O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)










